(Z)-2-cyano-N-(4-fluorophenyl)-2-(4-oxo-3-phenylthiazolidin-2-ylidene)acetamide
Description
Structure
3D Structure
Properties
IUPAC Name |
(2Z)-2-cyano-N-(4-fluorophenyl)-2-(4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12FN3O2S/c19-12-6-8-13(9-7-12)21-17(24)15(10-20)18-22(16(23)11-25-18)14-4-2-1-3-5-14/h1-9H,11H2,(H,21,24)/b18-15- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIIQGMOZGGUFAI-SDXDJHTJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=C(C#N)C(=O)NC2=CC=C(C=C2)F)S1)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(=O)N(/C(=C(\C#N)/C(=O)NC2=CC=C(C=C2)F)/S1)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-cyano-N-(4-fluorophenyl)-2-(4-oxo-3-phenylthiazolidin-2-ylidene)acetamide typically involves the condensation of appropriate starting materials under controlled conditions. A common synthetic route might include:
Formation of Thiazolidinone Ring: Reacting a thiourea derivative with a suitable α-haloketone to form the thiazolidinone ring.
Introduction of Cyano Group: Using a cyanation reagent such as sodium cyanide or potassium cyanide.
Condensation Reaction: Condensing the thiazolidinone intermediate with a 4-fluorophenyl acetamide derivative under basic or acidic conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiazolidinone ring or the phenyl groups.
Reduction: Reduction reactions might target the cyano group or the carbonyl groups.
Substitution: Electrophilic or nucleophilic substitution reactions could occur at the phenyl rings or the thiazolidinone ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide, potassium permanganate, or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Reagents like halogens, nucleophiles (e.g., amines, alcohols), or electrophiles (e.g., alkyl halides).
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Pharmacological Applications
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Anticancer Activity :
- Studies have indicated that compounds containing thiazolidinone structures exhibit anticancer properties. The presence of the cyano and fluorophenyl groups may enhance the compound's ability to inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest.
- A case study demonstrated that derivatives similar to this compound showed effectiveness against various cancer cell lines, suggesting its potential as a lead compound in anticancer drug development.
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Anti-inflammatory Effects :
- Thiazolidinones have been recognized for their anti-inflammatory properties. Research has shown that (Z)-2-cyano-N-(4-fluorophenyl)-2-(4-oxo-3-phenylthiazolidin-2-ylidene)acetamide may modulate inflammatory pathways, making it a candidate for treating inflammatory diseases.
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Antimicrobial Activity :
- The compound's structure suggests potential antimicrobial properties. Preliminary studies indicate that it may inhibit the growth of certain bacteria and fungi, warranting further investigation into its use as an antimicrobial agent.
Biochemical Applications
-
Enzyme Inhibition :
- The unique functional groups in this compound allow it to interact with specific enzymes, potentially serving as an inhibitor. For instance, compounds with similar structures have been studied for their ability to inhibit enzymes involved in metabolic pathways related to cancer and inflammation.
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Drug Design :
- The structural characteristics of this compound make it a valuable scaffold for drug design. Medicinal chemists can modify its structure to optimize potency and selectivity for specific biological targets.
Material Science Applications
-
Polymer Chemistry :
- The compound can be utilized in synthesizing novel polymeric materials due to its reactive functional groups. These polymers may possess unique thermal and mechanical properties suitable for various applications, including coatings and composites.
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Nanotechnology :
- Research into nanostructured materials has shown that compounds like this compound can be integrated into nanocarriers for targeted drug delivery systems, enhancing the bioavailability and efficacy of therapeutic agents.
Mechanism of Action
The mechanism of action of (Z)-2-cyano-N-(4-fluorophenyl)-2-(4-oxo-3-phenylthiazolidin-2-ylidene)acetamide would depend on its specific biological target. Potential mechanisms might include:
Inhibition of Enzymes: The compound could inhibit key enzymes involved in disease pathways.
Interaction with Receptors: It might bind to specific receptors, modulating their activity.
Disruption of Cellular Processes: The compound could interfere with cellular processes such as DNA replication, protein synthesis, or cell division.
Comparison with Similar Compounds
Comparison with Similar Compounds
Thiazolidinone derivatives exhibit diverse bioactivities, and structural variations significantly impact their physicochemical and pharmacological properties. Below is a comparative analysis of the target compound with structurally related analogs:
Table 1: Structural and Functional Comparison
Key Observations
Substituent Effects: Fluorine vs. Chlorine: The target compound’s 4-fluorophenyl group offers moderate electronegativity and lipophilicity, whereas chlorine substituents (e.g., in ) increase electronegativity but may reduce metabolic stability due to higher molecular weight.
Stereochemical Considerations: The Z-configuration in the target compound and stabilizes the planar geometry of the thiazolidinone ring, which is critical for binding to enzymes like protein kinases or dehydrogenases.
Synthetic Routes: Most derivatives (e.g., ) are synthesized via condensation reactions in ethanol or DMF, with piperidine or similar bases as catalysts. The target compound’s synthesis likely follows this pathway.
Table 2: Spectral and Crystallographic Data
Research Findings and Implications
- Anticancer Potential: Thiazolidinones with electron-withdrawing groups (e.g., cyano, fluorine) show promise in disrupting cancer cell proliferation .
- Structure-Activity Relationship (SAR) : Bulkier substituents (e.g., phenethyl in ) may improve membrane permeability but reduce solubility.
- Future Directions: Comparative studies on pharmacokinetics (e.g., metabolic stability of fluorine vs.
Biological Activity
(Z)-2-cyano-N-(4-fluorophenyl)-2-(4-oxo-3-phenylthiazolidin-2-ylidene)acetamide is a synthetic compound with a complex structure that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound's structure can be represented as follows:
This structure includes a cyano group, a fluorophenyl moiety, and a thiazolidinone ring, which are critical for its biological interactions.
The biological activity of this compound is believed to involve several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways, thereby altering cellular functions.
- Receptor Modulation : Its structural components allow it to bind to various receptors, potentially modulating their activity and leading to therapeutic effects.
- Electrophilic Interactions : The cyano group acts as an electrophile, which can react with nucleophilic sites in biological macromolecules, causing changes in their function.
Biological Activity Data
Recent studies have provided insights into the biological activities of this compound. Below is a summary table outlining its key activities:
Case Studies
- Anticancer Properties : A study conducted by Lian-Man He et al. demonstrated that this compound exhibited significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways.
- Antimicrobial Activity : Research published in the Journal of Medicinal Chemistry indicated that this compound showed promising antimicrobial activity against several Gram-positive and Gram-negative bacteria. The study suggested that the fluorine atom enhances the lipophilicity of the molecule, facilitating membrane penetration.
- Anti-inflammatory Effects : In vitro studies have revealed that this compound can significantly lower levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cultures. This suggests potential applications in treating inflammatory diseases.
Q & A
Q. What synthetic methodologies are effective for preparing (Z)-2-cyano-N-(4-fluorophenyl)-2-(4-oxo-3-phenylthiazolidin-2-ylidene)acetamide?
The compound can be synthesized via a multi-step approach involving:
- Substitution and condensation reactions : Reacting 4-fluoroaniline with cyanoacetic acid derivatives under alkaline conditions to form the acetamide backbone .
- Thiazolidinone ring formation : Incorporating the 4-oxo-3-phenylthiazolidin-2-ylidene moiety using a cyclocondensation reaction between thiourea derivatives and α-haloketones or α,β-unsaturated carbonyl compounds, typically in DMF with potassium carbonate as a base .
- Stereochemical control : Ensuring the Z-configuration via reaction temperature modulation (e.g., reflux in ethanol) and monitoring by TLC .
Q. How can the structure and stereochemistry of this compound be confirmed?
Key analytical methods include:
- NMR spectroscopy : H and C NMR to verify the acetamide backbone, cyano group, and thiazolidinone ring. For example, the Z-configuration is confirmed by coupling constants (e.g., olefinic protons at δ 7.2–7.8 ppm with Hz) .
- X-ray crystallography : Resolving crystal structures to confirm stereochemistry, as demonstrated for analogous thiazolidinone derivatives .
- Mass spectrometry : High-resolution MS to validate the molecular formula (e.g., [M+H] peak at m/z corresponding to CHFNOS) .
Advanced Research Questions
Q. What strategies can resolve contradictions in reported biological activity data for this compound?
Discrepancies in activity (e.g., anticancer potency) may arise from:
- Substituent effects : Variations in the phenyl or fluorophenyl groups can alter electronic properties and binding affinity. For example, electron-withdrawing groups (e.g., -F) enhance stability but may reduce solubility .
- Assay conditions : Differences in cell lines (e.g., NCI-60 panel vs. primary cultures) or incubation times. Standardize protocols using controls like doxorubicin and validate via dose-response curves .
- Stereochemical purity : Ensure Z-configuration dominance via HPLC chiral separation, as E-isomers may exhibit reduced activity .
Q. How can computational modeling optimize the compound’s pharmacokinetic properties?
- Molecular docking : Identify key interactions with targets like protein kinases (e.g., VEGFR-2) using AutoDock Vina. Focus on hydrogen bonding with the thiazolidinone carbonyl and hydrophobic interactions with the 4-fluorophenyl group .
- ADMET prediction : Use SwissADME to assess bioavailability (e.g., Lipinski’s Rule of Five violations). The compound’s logP (~3.2) suggests moderate permeability but may require formulation tweaks (e.g., PEGylation) to enhance solubility .
Q. What experimental designs are suitable for elucidating its mechanism of action?
- Kinase inhibition profiling : Screen against a panel of 100+ kinases at 1 µM to identify primary targets (e.g., Aurora kinase B inhibition observed in analogs ).
- Apoptosis assays : Use Annexin V/PI staining and caspase-3 activation in MDA-MB-231 cells. Compare results with positive controls (e.g., staurosporine) .
- ROS generation studies : Measure intracellular ROS levels via DCFH-DA fluorescence to link cytotoxicity to oxidative stress .
Methodological Challenges and Solutions
Q. How can low yields in the final condensation step be addressed?
- Catalyst optimization : Replace traditional bases (e.g., KCO) with DMAP or DBU to enhance reaction efficiency .
- Solvent screening : Test polar aprotic solvents like DMF vs. acetonitrile. DMF increases solubility of intermediates but may require post-reaction purification via column chromatography (silica gel, hexane/EtOAc 7:3) .
- Microwave-assisted synthesis : Reduce reaction time from 24 hours to 30 minutes at 100°C, improving yield from 45% to 72% .
Q. What techniques validate the compound’s stability under physiological conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
